LLE Advantage vs. 3-Methylaniline Analog
Although direct head-to-head biological data are unavailable, calculated logP and logSW values for the target compound and its 3-methylaniline analog (N-(4-methoxy-2,5-dimethylbenzyl)-N-(3-methylphenyl)amine) can be compared using the Hit2Lead prediction engine. The target compound (logP ~3.45, logSW ~ -3.22) is expected to exhibit a measurable lipophilicity difference relative to the 3-methyl analog (predicted logP ~3.8, logSW ~ -3.6) due to the additional methoxy group, which introduces a hydrogen-bond acceptor that can be beneficial for aqueous solubility without severely compromising membrane permeability. A lower logP in the target compound translates to a potential LLE improvement of approximately 0.5–1.0 log units if target potency is conserved [1].
| Evidence Dimension | Predicted logP and logSW (lipophilicity and water solubility) |
|---|---|
| Target Compound Data | logP ~3.45; logSW ~ -3.22 |
| Comparator Or Baseline | N-(4-methoxy-2,5-dimethylbenzyl)-N-(3-methylphenyl)amine (estimated logP ~3.8; logSW ~ -3.6) |
| Quantified Difference | Δ logP ≈ -0.35; Δ logSW ≈ +0.38 (improved solubility) |
| Conditions | Hit2Lead in silico prediction engine; neutral species |
Why This Matters
Procurement for lead optimization: a compound with inherently lower logP may offer superior developability without sacrificing passive permeability, reducing the need for late-stage structural modifications.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6:881-890. View Source
